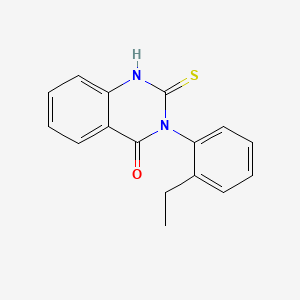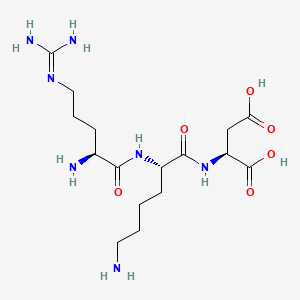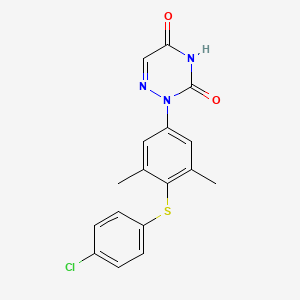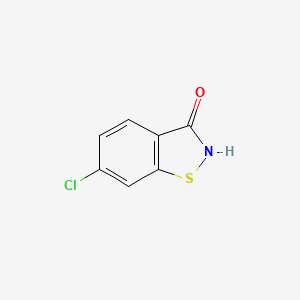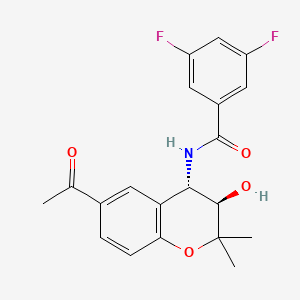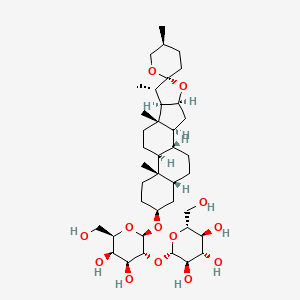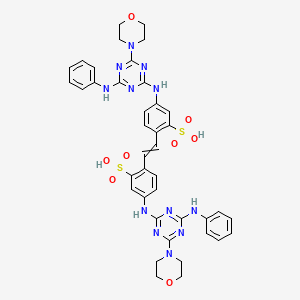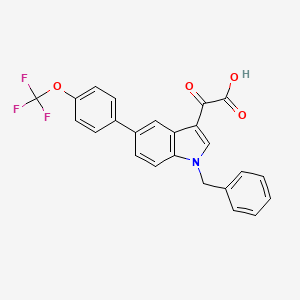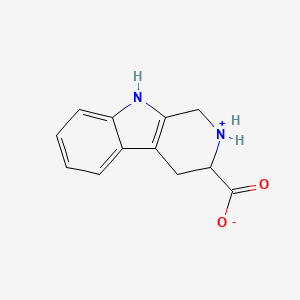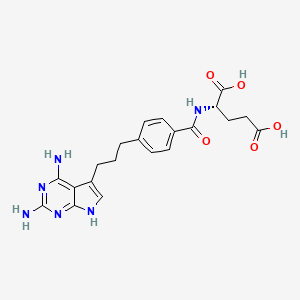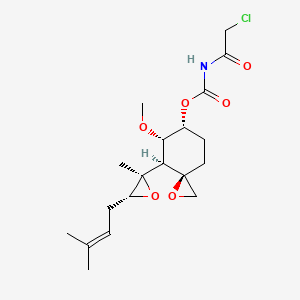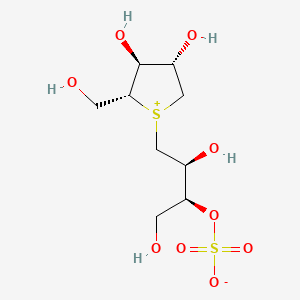
Salacinol
Vue d'ensemble
Description
Salacinol is a naturally occurring compound derived from Salacia species . It belongs to the class of organic compounds known as sulfuric acid monoesters . Salacinol has been isolated from the roots and stems of the genus Salacia plants such as Salacia reticulata Wight, S. oblonga Wall., and S. chinensis L., and observed for their antidiabetic effects .
Synthesis Analysis
The synthesis of Salacinol and related compounds has been a subject of research due to their potent α-glucosidase inhibitory activity . An appropriately protected epoxide was successfully designed and diastereoselectively synthesized from the easily accessible D-galactose. By use of this epoxide, S-alkylation of sulfides was successfully proceeded in a highly diastereoselective manner to afford Salacinol in a good total yield .
Molecular Structure Analysis
Salacinol has a unique structure—the thiosugar sulfonium cation is stabilized by the sulfate anion in the erythritol side chain by forming a spirobicyclic-like structure . The stereostructure of Salacinol has been elucidated based on various chemical reactions and spectroscopic analyses .
Chemical Reactions Analysis
Salacinol and its related compounds have been found to inhibit α-glucosidases, which catalyze the degradation of sugars . When taken just prior to a meal, α-glucosidase inhibitors slow the breakdown of ingested carbohydrates and starches and thus delay absorption of glucose into the bloodstream .
Applications De Recherche Scientifique
Treatment for Type 2 Diabetes
Salacinol has been identified as a potential therapeutic candidate for Type 2 Diabetes . The antidiabetic effect of Salacinol was evaluated in vivo in KK-A y mice, a typical type 2 diabetes mellitus mice model . It significantly suppressed the elevation of both blood glucose and HbA1c levels without significant changes in body weight or food intake .
α-Glucosidase Inhibitory Activity
Salacinol exhibits potent α-glucosidase inhibitory activity . This activity was approved as the mechanism of action of the antidiabetic effect of Salacinol by in vitro investigation and was reconfirmed also in in vivo studies .
Ligand Compatibility with GH31 Family
Salacinol-type α-glucosidase inhibitors are ligand-compatible with the GH 31 family . Salacinol and its 3′- O -benzylated analogs inhibit human lysosomal α-glucosidase at submicromolar levels .
Traditional Medicine
Salacinol is one of the active principles in the aqueous extracts of Salacia reticulata . This plant has been traditionally used in Sri Lanka and India for the treatment of diabetes .
Treatment for Obesity
GH31 α-glucosidases perform essential biological functions that have attracted considerable attention as therapeutic targets, with drugs for obesity .
Mécanisme D'action
Target of Action
Salacinol primarily targets the enzymes alpha-glucosidase and alpha-amylase in the digestive tract . These enzymes play a crucial role in the breakdown of carbohydrates into glucose .
Mode of Action
Salacinol interacts with its targets, alpha-glucosidase and alpha-amylase, by inhibiting their activity . This inhibition slows down the breakdown of carbohydrates, thereby reducing the insulin spike after meals . The side-chain stereochemistry of salacinol significantly influences its binding to alpha-glucosidases .
Biochemical Pathways
The inhibition of alpha-glucosidase and alpha-amylase by salacinol affects the carbohydrate metabolism pathway . By slowing down the breakdown of carbohydrates, salacinol moderates blood sugar spikes, supporting healthy blood sugar metabolism .
Result of Action
The primary result of Salacinol’s action is the moderation of blood sugar spikes, which supports healthy blood sugar metabolism . This makes Salacinol effective in the prevention and treatment of lifestyle-related diseases such as diabetes .
Action Environment
The action, efficacy, and stability of Salacinol can be influenced by various environmental factors. It’s worth noting that Salacinol is derived from the roots and stems of plants in the genus Salacia, which are widely distributed in Sri Lanka, India, Southeast Asia, and torrid zone areas such as Brazil . These plants have been used extensively in traditional medicines for the treatment of various conditions, including diabetes .
Safety and Hazards
According to the safety data sheet provided by FUJIFILM Wako Pure Chemical Corporation, Salacinol is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) . Extracts from plants of the genus Salacia, which contain Salacinol, have been found to have good safety profiles in animal models, such as rats, mice, guinea pigs, and horses, and also in healthy adults, and in patients with borderline diabetes and type 2 diabetes .
Orientations Futures
Salacinol and its related compounds have been recognized for their potent α-glucosidase inhibitory activity, making them interesting candidates for a new type of anti-diabetic agent . Future research may focus on further understanding the mechanism of action of these compounds, improving their synthesis, and exploring their potential applications in the treatment of diabetes .
Propriétés
IUPAC Name |
[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O9S2/c10-1-7(18-20(15,16)17)5(12)3-19-4-6(13)9(14)8(19)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRVDSZMRPKRG-XESHOGEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C([S+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200399-47-9 | |
| Record name | Salacinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200399479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



